molecular formula C18H18FN3O3 B11304929 2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]butanamide

2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]butanamide

Cat. No.: B11304929
M. Wt: 343.4 g/mol
InChI Key: PFCLLSOVWOHYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE is a complex organic compound that features a combination of fluorophenoxy, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the fluorophenoxy and furan derivatives. These intermediates are then coupled using various organic reactions, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan and pyrazole moieties contribute to its overall bioactivity. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-(2-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE: Contains a thiophene ring instead of a furan ring

Uniqueness

The uniqueness of 2-(2-FLUOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE lies in its combination of fluorophenoxy, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]butanamide

InChI

InChI=1S/C18H18FN3O3/c1-2-15(25-16-8-4-3-7-14(16)19)18(23)21-17-9-10-20-22(17)12-13-6-5-11-24-13/h3-11,15H,2,12H2,1H3,(H,21,23)

InChI Key

PFCLLSOVWOHYPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.